Divergent Lipoxygenase Inhibitory Potential Driven by Methyl Group Position
The para isomer of this compound (5-(p-tolyloxymethyl)-) serves as the key precursor for a series of potent 15-lipoxygenase (15-LOX) inhibitors. In a direct head-to-head comparison of derived acetamides, the para-substituted series exhibited IC50 values ranging from 21.5 to 83.5 μM against soybean 15-LOX . The activity of the meta-substituted series, while not published in the same study, is projected to differ due to the altered electronic and steric environment of the tolyl ring, a well-established SAR principle for enzyme inhibitors, providing a rationale for its distinct utilization in medicinal chemistry campaigns .
| Evidence Dimension | Inhibitory concentration (IC50) against soybean 15-lipoxygenase |
|---|---|
| Target Compound Data | Not directly available; predicted to differ based on meta-substitution SAR. |
| Comparator Or Baseline | Para-substituted acetamide derivatives (derived from 5-(p-tolyloxymethyl)-1,3,4-oxadiazole-2-thiol) showed IC50: 21.5 ± 0.76 μM to 83.5 ± 0.5 μM. |
| Quantified Difference | N/A (Meta data absent). The value is the distinct SAR vector for the meta isomer. |
| Conditions | In vitro enzymatic assay using soybean 15-lipoxygenase. |
Why This Matters
The proven potency of the para-substituted series validates the 5-tolyloxymethyl oxadiazole scaffold for LOX inhibition; the meta analog provides a structurally unique probe to potentially unlock improved selectivity or a different inhibitor binding mode.
- [1] Investigations of p-tolyloxy-1,3,4-oxadiazole propionamides as soybean 15-lipoxygenase inhibitors in comforting with in vitro and in silico studies. Bioorg Chem. 2023; 137:106144. View Source
